molecular formula C17H13N3 B11856133 2-(9H-Pyrido[3,4-B]indol-1-YL)aniline

2-(9H-Pyrido[3,4-B]indol-1-YL)aniline

Cat. No.: B11856133
M. Wt: 259.30 g/mol
InChI Key: RYXOIUSDUPWQOY-UHFFFAOYSA-N
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Description

2-(9H-Pyrido[3,4-B]indol-1-YL)aniline is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the fusion of a pyridine ring with an indole moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The aniline group can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to achieve high yields and purity. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 2-(9H-Pyrido[3,4-B]indol-1-YL)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole or aniline moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(9H-Pyrido[3,4-B]indol-1-YL)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(9H-Pyrido[3,4-B]indol-1-YL)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 2-(9H-Pyrido[3,4-B]indol-1-YL)aniline is unique due to the presence of both the indole and aniline moieties, which contribute to its diverse chemical reactivity and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

2-(9H-pyrido[3,4-b]indol-1-yl)aniline

InChI

InChI=1S/C17H13N3/c18-14-7-3-1-6-13(14)16-17-12(9-10-19-16)11-5-2-4-8-15(11)20-17/h1-10,20H,18H2

InChI Key

RYXOIUSDUPWQOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC3=C2NC4=CC=CC=C34)N

Origin of Product

United States

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